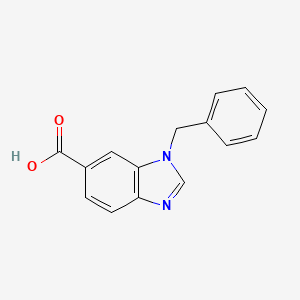
tert-Butyl-(trans-4-Morpholinocyclohexyl)carbamate
Übersicht
Beschreibung
Tert-Butyl (trans-4-morpholinocyclohexyl)carbamate is a chemical compound with the CAS Number: 558442-96-9 and a molecular weight of 284.4 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate involves the reaction of tert-butyl N-(trans-4-aminocyclohexyl) carbamate with bis(2-bromoethyl) ether in the presence of triethylamine . The reaction is carried out in N,N-dimethylformamide at 70°C for 6 hours . The product is then purified by silica gel column chromatography .Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl ((1r,4r)-4-morpholinocyclohexyl)carbamate . The InChI code is 1S/C15H28N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h12-13H,4-11H2,1-3H3,(H,16,18)/t12-,13- .Physical And Chemical Properties Analysis
Tert-Butyl (trans-4-morpholinocyclohexyl)carbamate is a solid at room temperature . It has a molecular weight of 284.39 . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 3.34 .Wissenschaftliche Forschungsanwendungen
Synthese biologisch aktiver Verbindungen
tert-Butyl-(trans-4-Morpholinocyclohexyl)carbamate: dient als Vorläufer bei der Synthese verschiedener biologisch aktiver Verbindungen. Seine Struktur ermöglicht Modifikationen, die zur Entstehung von Molekülen mit potenziellen therapeutischen Wirkungen führen können. Zum Beispiel wurde es bei der Synthese von Naturprodukten wie Indiacen A und Indiacen B eingesetzt, die eine Reihe von biologischen Aktivitäten aufweisen .
Entwicklung chiraler Bausteine
Die chirale Natur der Verbindung macht sie zu einem exzellenten Kandidaten für die Entwicklung chiraler Bausteine, die in der asymmetrischen Synthese verwendet werden. Diese Bausteine sind entscheidend für die Herstellung von Pharmazeutika, die eine spezifische Stereochemie benötigen, um wirksam zu sein .
Erstellung heterocyclischer Verbindungen
Heterocyclische Chemie ist ein Kernaspekt der pharmazeutischen Chemie. This compound kann verwendet werden, um Morpholin-Derivate zu konstruieren, eine wichtige Klasse von Heterocyclen mit Anwendungen in der Landwirtschaft bis hin zur Pharmakologie .
Palladium-katalysierte Reaktionen
Diese Verbindung wurde in palladium-katalysierten Reaktionen zur Synthese von N-Boc-geschützten Anilinen verwendet. Solche Reaktionen sind entscheidend für die Herstellung komplexer Moleküle mit hoher Präzision und Effizienz, die häufig in der Arzneimittelentwicklung und Materialwissenschaft eingesetzt werden .
Synthese von funktionalisierten Pyrrolen
Funktionalisierte Pyrrole sind im Bereich der organischen Elektronik und Pharmazeutika von Bedeutung. This compound wurde bei der Synthese von tetrasubstituierten Pyrrolen eingesetzt, die an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind .
Polymerforschung
In der Polymerwissenschaft hat diese Verbindung zur Herstellung von Polymeren mit spezifischen Eigenschaften beigetragen. Beispielsweise wurde es bei der Synthese von Poly(arylenamiden) (PAA) mit lateralen tert-Butyl-substituierten Cyclohexylgruppen verwendet, die die thermischen und mechanischen Eigenschaften der resultierenden Polymere beeinflussen .
Safety and Hazards
The compound has a hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-morpholin-4-ylcyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h12-13H,4-11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRDSMIEBGWQHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

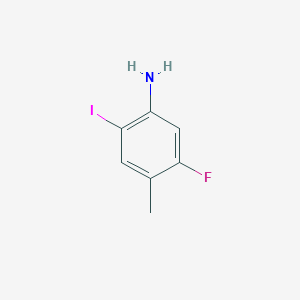

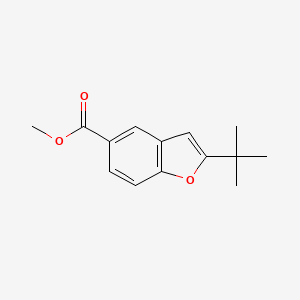
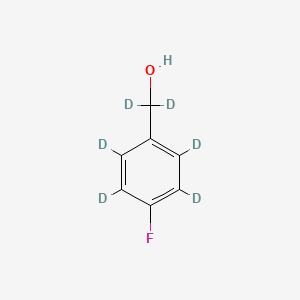

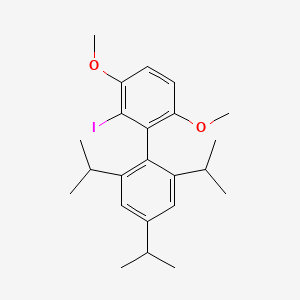
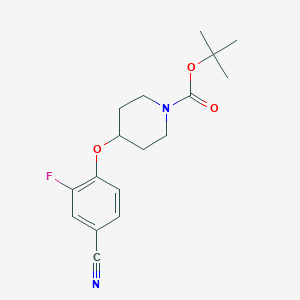
![4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1442217.png)
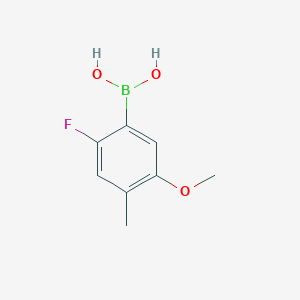
![Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1442219.png)
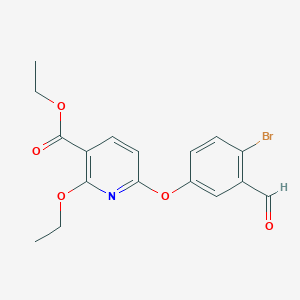
![ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1442222.png)
![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)
